molecular formula C15H24N2O B13973764 (1-Benzyl-3-(dimethylamino)piperidin-4-yl)methanol

(1-Benzyl-3-(dimethylamino)piperidin-4-yl)methanol

Cat. No.: B13973764
M. Wt: 248.36 g/mol
InChI Key: WDPFUWGXYAWFNA-UHFFFAOYSA-N
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Description

(1-Benzyl-3-(dimethylamino)piperidin-4-yl)methanol is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine derivatives are widely used in the synthesis of various drugs due to their versatile chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-3-(dimethylamino)piperidin-4-yl)methanol typically involves the reaction of piperidine with benzyl chloride and dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-3-(dimethylamino)piperidin-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

(1-Benzyl-3-(dimethylamino)piperidin-4-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (1-Benzyl-3-(dimethylamino)piperidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic structure in many pharmaceuticals.

    N-Benzylpiperidine: Similar in structure but lacks the dimethylamino group.

    4-Dimethylaminopiperidine: Similar but without the benzyl group.

Uniqueness

(1-Benzyl-3-(dimethylamino)piperidin-4-yl)methanol is unique due to the presence of both benzyl and dimethylamino groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in organic synthesis and its applicability in various research fields .

Properties

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

IUPAC Name

[1-benzyl-3-(dimethylamino)piperidin-4-yl]methanol

InChI

InChI=1S/C15H24N2O/c1-16(2)15-11-17(9-8-14(15)12-18)10-13-6-4-3-5-7-13/h3-7,14-15,18H,8-12H2,1-2H3

InChI Key

WDPFUWGXYAWFNA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CN(CCC1CO)CC2=CC=CC=C2

Origin of Product

United States

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